![molecular formula C22H35N3O B6137399 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6137399.png)
1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide, also known as BTCP, is a piperidine derivative that has been extensively studied for its potential use as an analgesic and anesthetic agent. BTCP has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. In
Wirkmechanismus
The mechanism of action of 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways that mediate its analgesic and anesthetic effects. 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide has been found to be a full agonist of the mu-opioid receptor, meaning that it produces the maximum possible effect when it binds to the receptor.
Biochemical and Physiological Effects
1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide has been found to produce potent analgesic and anesthetic effects in animal studies. It has also been found to have a low toxicity profile and does not produce significant respiratory depression or other adverse effects commonly associated with opioids. 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide has also been found to have a longer duration of action compared to other opioids, which makes it a promising candidate for use in surgical procedures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain and anesthesia. However, one limitation of 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more soluble derivatives of 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide that can be administered more easily in experimental settings. Another area of interest is the investigation of the potential use of 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide in the treatment of chronic pain and other conditions that require long-term analgesic therapy. Finally, further studies are needed to fully understand the mechanism of action of 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide and its potential for use as an anesthetic agent in surgical procedures.
Synthesemethoden
The synthesis of 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide involves the reaction of N-butylpiperidine with benzyl chloride in the presence of a base, followed by the reaction of the resulting benzyl-N-butylpiperidine with 3-chlorocarbonylbipiperidine. The final product is obtained through purification and isolation processes. This synthesis method has been well-established in the literature and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use as an analgesic and anesthetic agent. In animal studies, 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide has also been found to have anesthetic properties, which makes it a promising candidate for use in surgical procedures.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-butylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-2-3-13-23-22(26)20-10-7-14-25(18-20)21-11-15-24(16-12-21)17-19-8-5-4-6-9-19/h4-6,8-9,20-21H,2-3,7,10-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIHMBNYIBUZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-benzyl-N-butyl-1,4'-bipiperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.